molecular formula C23H34N3O10P B1677721 Phosphoramidon CAS No. 36357-77-4

Phosphoramidon

Cat. No. B1677721
CAS RN: 36357-77-4
M. Wt: 543.5 g/mol
InChI Key: ZPHBZEQOLSRPAK-XLCYBJAPSA-N
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Description

Phosphoramidon is a chemical compound derived from cultures of Streptomyces tanashiensis . It is an inhibitor of the enzyme thermolysin, of the membrane metallo-endopeptidase, and of the endothelin converting enzyme . It belongs to the class of organic compounds known as dipeptides, which are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .


Synthesis Analysis

The synthesis of phosphoramides has been a subject of interest in recent decades. The synthetic strategies of phosphoramides can be separated into five categories: phosphorus halides as the substrate, phosphates as the substrate, phosphorus hydrogen as the substrate, azides as the substrate, and other methods .


Molecular Structure Analysis

Phosphoramidates are known for the presence of a single covalent bond between the tetracoordinate P (V) atom and N (III) atom . Another feature of these organophosphorous compounds is a stable phosphoryl bond (P=O) .


Chemical Reactions Analysis

The main synthetic routes to phosphoramidate formation can be separated into six categories: salt elimination, oxidative cross-coupling, azide, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) .


Physical And Chemical Properties Analysis

Phosphoramidon has a molecular formula of C23H34N3O10P and a molecular weight of 543.51 . It is widely used in pharmaceuticals because of its excellent biological activities .

Scientific Research Applications

Inhibition in Metalloendopeptidases

Phosphoramidon, derived from a culture filtrate of Streptomyces, inhibits neutral metalloendopeptidases and is used in affinity chromatography for these enzymes (Komiyama et al., 1975).

Application in Eye Research

It serves as a powerful inhibitor of Pseudomonas aeruginosa elastase. When injected in rabbit eyes, it protects corneas from enzyme damage, suggesting a potential application in treating Pseudomonas aeruginosa corneal infections (Kessler & Spierer, 1984).

Endothelin-1 Synthesis and Conversion

Phosphoramidon affects the synthesis and conversion of endothelin-1 (ET-1) in endothelial cells, playing a role in cardiovascular research. It influences the conversion of big ET-1 to ET-1, which is key in understanding vascular function (Corder et al., 1993).

Inhibitory Effect on Thermolysin

Studies have shown that phosphoramidon and its analogs inhibit thermolysin, a metalloproteinase, which can be relevant in studies of protein degradation (Komiyama et al., 1975).

Potential in Lung Disease Treatment

It has been investigated for its role in ameliorating pulmonary inflammation, showing efficacy in reducing lung injury in hamsters. This suggests its potential utility in treating human inflammatory lung diseases (Bhavsar et al., 2008).

Enzymatic Activity in Insects

Phosphoramidon-sensitive endopeptidase activity has been identified in insect membranes, particularly in Musca domestica, providing insights into the metabolism of insect neuropeptides (Lamango & Isaac, 1993).

Tumor Growth and Invasion

It has been observed to decrease tumor growth in a laparoscopic rat model, highlighting its potential in cancer research, specifically in reducing tumor cell invasion (Pross et al., 2001).

Safety And Hazards

When handling Phosphoramidon, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Phosphoramidates have attracted widespread attention in recent decades due to their excellent biological activities and good performance in organic dyes, flame retardants, and extractors . It is of great significance to develop effective and convenient methods for the synthesis of phosphoramides .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[hydroxy-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N3O10P/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34)/t12-,16-,17-,18-,19+,20+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHBZEQOLSRPAK-XLCYBJAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N3O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317292
Record name Phosphoramidon
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphoramidon

CAS RN

36357-77-4
Record name Phosphoramidon
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phosphoramidon
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoramidon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02557
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Phosphoramidon
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[N-[[(6-deoxy-α-L-mannopyranosyl)oxy]hydroxyphosphinyl]-L-leucyl]-L-tryptophan
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Record name PHOSPHORAMIDON
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,400
Citations
T Komiyama, H Suda, T Aoyagi, T Takeuchi… - Archives of Biochemistry …, 1975 - Elsevier
… the mode of inhibition of thermolysin by phosphoramidon … A Henderson’s plot of the inhibitory action of phosphoramidon … Therefore, it is clear that phosphoramidon inhibits thermolysin in …
Number of citations: 109 www.sciencedirect.com
H Suda, T AOYAGI, T TAKEUCHI… - The Journal of …, 1973 - jstage.jst.go.jp
… The inhibition ofproteases by phosphoramidon was examined with the results shown in … The results shown in Table 1 indicate that phosphoramidon is a specific inhibitor of metallo-…
Number of citations: 237 www.jstage.jst.go.jp
C Oefner, A D'Arcy, M Hennig, FK Winkler… - Journal of molecular …, 2000 - Elsevier
Neutral endopeptidase is a mammalian type II integral membrane zinc-containing endopeptidase, which degrades and inactivates a number of bioactive peptides. The range of …
Number of citations: 337 www.sciencedirect.com
LH Weaver, WR Kester, BW Matthews - Journal of molecular biology, 1977 - Elsevier
… The structure of the thermolysin inhibitor phosphoramidon (N-(α… The study shows that the complex of phosphoramidon with … The observed binding of phosphoramidon to thermolysin …
Number of citations: 241 www.sciencedirect.com
N Emoto, M Yanagisawa - Journal of Biological Chemistry, 1995 - ASBMB
… ECE-2 resembles ECE-1 in that it is inhibited in vitro by phosphoramidon and FR901533 but … (i) The sensitivity of ECE-2 to phosphoramidon is 250-fold higher as compared with ECE-1, …
Number of citations: 640 www.jbc.org
C Plumpton, WG Haynes, DJ Webb… - British journal of …, 1995 - Wiley Online Library
… , suggesting that either some conversion by phosphoramidon-insensitive enzyme(s) … by phosphoramidon. 5 These data show that in the human forearm the activity of a phosphoramidon-…
Number of citations: 63 bpspubs.onlinelibrary.wiley.com
M Adler, JD Nicholson, DF Starks… - Journal of Applied …, 1999 - Wiley Online Library
… occurring metalloprotease inhibitor phosphoramidon, which … of Leu‐Trp of phosphoramidon and possessed a phenyl, … was slightly more active than phosphoramidon, but analogs with …
Y Matsumura, R Ikegawa, Y Suzuki, M Takaoka… - Life sciences, 1991 - Elsevier
… metalloproteinase inhibitor phosphoramidon. We investigated the effect of phosphoramidon on … The intracisternal pretreatment of phosphoramidon potently suppressed the decrease in …
Number of citations: 148 www.sciencedirect.com
S Umezawa, K Tatsuta, O Izawa, T Tsuchiya… - Tetrahedron …, 1972 - Elsevier
… phosphoramidon which is produced by the strain of Streptomyces tcrmshiensis (4) and found by the color screening with Ehrlich reagent. Phosphoramidon in the … Phosphoramidon was …
Number of citations: 70 www.sciencedirect.com
Q Sun, Q Yang, S Gong, Q Fu, Q Xiao - Bioorganic & medicinal chemistry, 2013 - Elsevier
… Meanwhile, phosphoramidon inhibits other metalloproteases, … the chemical synthesis of phosphoramidon and its analogues. … for the total synthesis of phosphoramidon and its β anomer …
Number of citations: 19 www.sciencedirect.com

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